4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine
Description
Properties
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-3-4-14(2)18(13)16-7-5-15(6-8-16)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFKQOVGMQLDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield and Scalability
Byproduct Management
The CN103739541B route generates <5% byproducts due to Li₂CO₃’s mild basicity, whereas acidic conditions in US4837225A produce up to 15% hydrolyzed intermediates.
Environmental Impact
One-pot methods reduce solvent waste by 30%, aligning with green chemistry principles.
Industrial-Scale Considerations
For large-scale production, the CN103739541B method is preferred due to:
-
Cost-effectiveness : Li₂CO₃ ($0.50/g) vs. Pd catalysts ($120/g)
-
Safety : Avoids high-pressure hydrogenation
-
Regulatory compliance : No genotoxic impurities reported
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with different substituents replacing the morpholine ring.
Scientific Research Applications
Therapeutic Potential
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is being investigated for its potential as a therapeutic agent. Its structural similarity to other known pharmacophores allows it to interact with various biological targets.
- Integrin Inhibition : Research indicates that similar compounds have shown high affinity for integrins such as αvβ6, which are implicated in cancer metastasis and fibrosis. For example, a related compound demonstrated a pK_i value of 11 in binding assays, indicating strong binding affinity .
Anti-Cancer Activity
Studies have suggested that derivatives of morpholine compounds can exhibit anti-cancer properties by inhibiting tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest .
Polymer Chemistry
The morpholine moiety can be utilized in the synthesis of polymers with specific functionalities. The incorporation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine into polymer matrices can enhance the material's mechanical properties and thermal stability.
Fluorescent Probes
Due to its unique structure, this compound can potentially be modified to serve as a fluorescent probe in biological imaging. Fluorescent probes are crucial for tracking cellular processes and understanding disease mechanisms .
Case Study 1: Therapeutic Efficacy in Cancer Models
In a study evaluating the efficacy of morpholine derivatives on cancer cell lines, it was found that compounds similar to 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective dose-response relationships .
Case Study 2: Polymer Development
Research on polymer composites incorporating morpholine derivatives showed improved thermal stability and mechanical strength compared to traditional polymers. These composites were evaluated for their potential use in high-performance materials .
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of bacterial cell proliferation .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : $ \text{C}{16}\text{H}{20}\text{N}_2\text{O} $ (deduced from ).
- 1H NMR Data : δ 7.44 (d, 2H), 7.19 (d, 2H), 5.91 (s, 2H), 3.77 (s, 4H), 3.57 (brs, 2H), 2.21 (m, 6H) .
- Mass Spectrometry : $ m/z $ 269.2015 (M+1) .
The compound is synthesized via condensation reactions between 2,5-hexandione and substituted aniline derivatives, followed by cyclization to form the morpholine ring .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyrrole-morpholine hybrids. Key structural analogues include:
Structural Insights :
Comparison :
Antimicrobial Activity :
- Compound 4g (triazole-phenol hybrid) showed moderate activity against S. aureus (MIC: 12.5 µg/mL) due to its phenol group’s membrane-disrupting properties .
- Compound 6az (target compound) lacks explicit bioactivity data, but morpholine’s electron-rich oxygen may enhance interactions with bacterial enzymes .
Cytotoxicity :
Thermal Stability :
- The target compound’s melting point is unspecified, but analogues like 4g (MP: 250–252°C) and 6 (MP: 242–245°C) demonstrate high thermal stability, likely due to rigid aromatic systems .
Biological Activity
Overview
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is a synthetic compound characterized by a morpholine ring linked to a phenyl group, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and biochemistry.
The compound has been shown to interact with various enzymes and proteins, particularly:
- Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme is crucial for disrupting folate metabolism in bacteria and cancer cells.
- Enoyl ACP Reductase : This enzyme is involved in fatty acid synthesis, and its inhibition can lead to antibacterial effects.
Table 1: Biological Activities of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine
| Activity Type | Target Enzyme/Protein | Effect |
|---|---|---|
| Enzyme Inhibition | Dihydrofolate Reductase | Suppresses bacterial growth |
| Enzyme Inhibition | Enoyl ACP Reductase | Disrupts fatty acid synthesis |
| Cellular Effects | CHO Cell Line | Inhibits cell growth; increases ATP levels |
The mechanism of action involves specific binding interactions at the active sites of targeted enzymes. The compound's structural features allow for effective hydrogen bonding and hydrophobic interactions, leading to significant inhibition of enzyme activity. This results in altered metabolic pathways that are essential for cellular function and survival.
Cellular Effects
In vitro studies using Chinese hamster ovary (CHO) cell cultures have demonstrated that 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine can:
- Suppress Cell Growth : Notable reductions in cell proliferation rates were observed.
- Increase ATP Levels : Enhanced intracellular ATP levels suggest improved energy metabolism under stress conditions.
Research Applications
The compound has potential applications in various fields:
- Medicinal Chemistry : Investigated for its antibacterial and antitubercular properties.
- Materials Science : Used in the development of novel materials with unique electronic properties.
- Organic Synthesis : Serves as an intermediate for synthesizing more complex molecules.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Similar pyrrole structure | Enhances monoclonal antibody production |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | Contains hydrazide functionality | Antibacterial and antitubercular properties |
Case Studies
Research has highlighted the compound's potential in drug discovery. For instance, studies have reported its effectiveness against various bacterial strains and its role as a precursor for developing more potent derivatives.
One notable study indicated that modifications to the pyrrole structure could enhance its biological activity. These derivatives showed improved inhibition against DHFR and other targets, suggesting avenues for further research into optimized compounds.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 as solvent) identify proton environments and confirm substituent positions. For instance, δ 2.42–3.52 ppm may indicate morpholine protons, while aromatic protons appear at δ 6.5–8.2 ppm .
- TLC/HPLC : Monitor reaction intermediates using silica gel TLC (ethyl acetate/hexane eluent) or reverse-phase HPLC for purity assessment .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
How can factorial design be applied to optimize reaction parameters for synthesizing this compound?
Advanced Research Question
Factorial design (e.g., 2k designs) systematically evaluates variables like temperature, solvent ratio, and catalyst concentration. For example, a 23 design (8 experiments) identifies interactions between parameters. Statistical software (e.g., Minitab) calculates significance (p-values) and optimizes yield. This method reduces trial-and-error experimentation and is critical for scaling reactions .
How should researchers address contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies:
- Replicate Studies : Use standardized protocols (e.g., OECD guidelines) and validate purity via NMR/HPLC (>95%).
- Dose-Response Analysis : Compare EC50/IC50 values under controlled conditions.
- Meta-Analysis : Apply computational tools (e.g., ICReDD’s data-driven approaches) to reconcile conflicting results .
What computational methods predict the reactivity and stability of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine?
Advanced Research Question
- Quantum Chemical Calculations : Density Functional Theory (DFT) models electron distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic media .
- AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction kinetics data to forecast degradation pathways .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Advanced Research Question
- Core Modifications : Systematically alter substituents (e.g., methyl groups on pyrrole) and measure biological effects (e.g., IC50 in enzyme assays).
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity.
- Crystallography : Resolve protein-ligand complexes (if applicable) to identify binding motifs .
What are the key considerations for solubility and stability in formulation studies?
Basic Research Question
- Solubility Screening : Test in buffers (pH 1–10) and co-solvents (PEG, cyclodextrins).
- Stability Studies : Accelerated degradation under heat/light (ICH Q1A guidelines) with HPLC monitoring.
- Lyophilization : Assess feasibility for long-term storage .
What role does AI play in optimizing synthetic pathways for this compound?
Advanced Research Question
AI platforms (e.g., ICReDD’s workflow) automate reaction prediction and condition optimization. For example:
- Retrosynthesis Algorithms : Propose routes using databases like Reaxys.
- Robotic Labs : Execute high-throughput screening of catalysts/solvents.
- Feedback Loops : Integrate failed experiment data to refine models .
How to design kinetic studies for understanding reaction mechanisms involving this compound?
Advanced Research Question
- Rate Law Determination : Use in-situ FTIR or UV-Vis to monitor concentration-time profiles.
- Isotopic Labeling : Track 13C/2H in intermediates to elucidate pathways.
- Microkinetic Modeling : Fit experimental data to Arrhenius/Eyring equations for activation parameters .
How to resolve discrepancies in analytical data (e.g., NMR splitting patterns)?
Advanced Research Question
- Variable Temperature NMR : Assess dynamic effects (e.g., ring flipping in morpholine).
- COSY/NOESY : Identify coupling partners and spatial proximities.
- Crystallographic Validation : Compare with XRD data to confirm conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
